![molecular formula C22H21N3O4 B2990089 N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251580-53-6](/img/structure/B2990089.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Several derivatives related to N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide have been synthesized with a focus on their potential antibacterial properties. For instance, derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide exhibited significant antibacterial activity, as elucidated through elemental analysis and various spectroscopic techniques (Ramalingam et al., 2019).
Catalytic Applications
In the realm of catalysis, certain derivatives have shown promise. For example, pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, derived through a synthesis pathway involving benzoyl acetamide derivatives, have been prepared and evaluated for their efficacy in ketone reduction (Facchetti et al., 2016).
Anti-Microbial and DNA-Binding Compounds
Additionally, new pyrano quinoline derivatives synthesized from benzimidazole and naphthyridine frameworks have been studied for their anti-microbial activities. This includes evaluating their potential interactions with DNA, highlighting their versatile applications in developing new therapeutic agents (Watpade & Toche, 2017). Moreover, compounds based on naphthyridine and benzothiazole groups have been developed as turn-on fluorescent chemosensors for Al3+ and Fe3+, demonstrating the chemical's utility in sensing and detection applications (Yao et al., 2018).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-13-2-4-17-15(8-13)22(27)16-10-25(7-6-18(16)24-17)11-21(26)23-14-3-5-19-20(9-14)29-12-28-19/h2-5,8-9H,6-7,10-12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCIEWJPQENFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide |
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